molecular formula C15H14N2O B352188 1-(2-phenoxyethyl)-1H-benzimidazole CAS No. 26706-06-9

1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B352188
CAS No.: 26706-06-9
M. Wt: 238.28g/mol
InChI Key: ZXIXGRUPESYHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenoxyethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a phenoxyethyl substituent at the first position. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The phenoxyethyl group enhances the compound’s biological activity and stability, making it a valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-phenoxyethyl)-1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with 2-phenoxyacetaldehyde. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process . The reaction conditions may vary, but a common method involves refluxing the mixture in ethanol for several hours.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 1-(2-phenoxyethyl)-1H-benzimidazole is unique due to the presence of the phenoxyethyl group, which enhances its biological activity and stability compared to other similar compounds. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

1-(2-phenoxyethyl)-1H-benzimidazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core, which is known for its ability to interact with various biological targets. The phenoxyethyl side chain enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of experiments conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0G2/M phase arrest
A54910.0Caspase activation

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation, such as topoisomerases, which are crucial for DNA replication .
  • Receptor Modulation : The compound may also modulate receptor activities, influencing signaling pathways associated with cell survival and apoptosis.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it displayed synergistic effects when combined with existing antibiotics like amoxicillin, enhancing their efficacy against resistant strains .

Anticancer Research

A recent study explored the effects of this compound on breast cancer cells in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an anticancer agent .

Table 2: In Vivo Anticancer Efficacy

TreatmentTumor Size Reduction (%)
Control0
Vehicle5
This compound45

Properties

IUPAC Name

1-(2-phenoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-13(7-3-1)18-11-10-17-12-16-14-8-4-5-9-15(14)17/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIXGRUPESYHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(2-phenoxyethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.